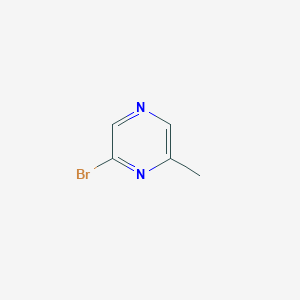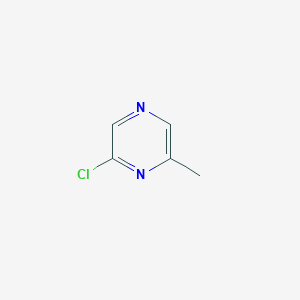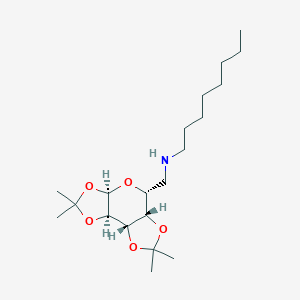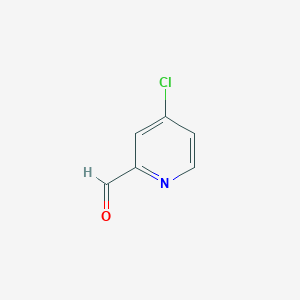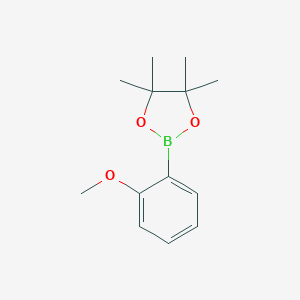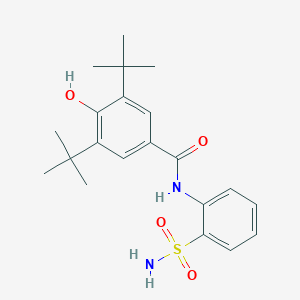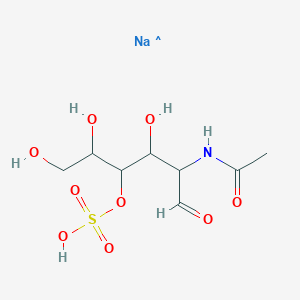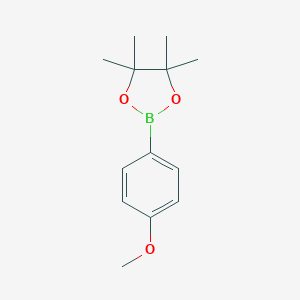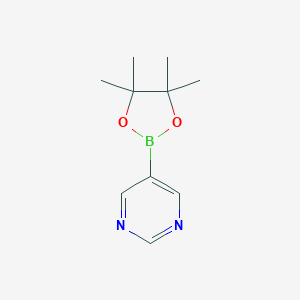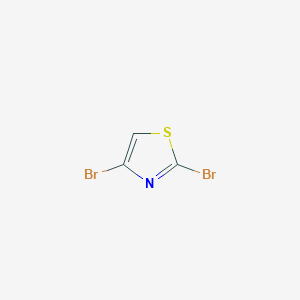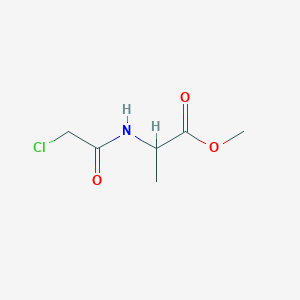
Methyl 2-(2-chloroacetamido)propanoate
Descripción general
Descripción
Methyl 2-(2-chloroacetamido)propanoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, structure, and potential applications. For instance, paper describes the synthesis of a similar compound, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, which is studied as an insect growth regulator. This suggests that compounds with chloroacetamido groups in their structure are of interest for their biological activity and potential use in various applications.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, paper discusses the preparation of multifunctional compounds that serve as synthons for the creation of heterocyclic systems. Similarly, paper details the synthesis of an insect growth regulator using spectroscopic techniques to confirm the structure. The alkylation approach is another method used in the synthesis of related compounds, as described in paper , where methyl 3-(2-methoxy-4-pyridyl)propionate is synthesized. These methods could potentially be adapted for the synthesis of methyl 2-(2-chloroacetamido)propanoate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-(2-chloroacetamido)propanoate is often confirmed using various spectroscopic techniques. Paper uses FT-IR, NMR, and ESI-MS to confirm the structure of the synthesized compound. Additionally, computational methods such as DFT are employed to determine structural parameters, as seen in papers and . These techniques and methods are crucial for understanding the molecular structure and could be applied to methyl 2-(2-chloroacetamido)propanoate.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to methyl 2-(2-chloroacetamido)propanoate are diverse. For instance, paper describes the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide to yield pyrrole derivatives. The versatility of these reactions allows for the creation of a wide range of compounds, indicating that methyl 2-(2-chloroacetamido)propanoate could also participate in various chemical transformations to yield new compounds with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often determined alongside structural analysis. Paper provides insight into the vibrational characteristics of compounds through FTIR and FT-Raman spectra. The influence of substituents on the properties of the compounds is also studied. Paper goes further to discuss the bioactivity of the compounds in relation to their HOMO-LUMO energies and other quantum chemical parameters. These analyses are essential for understanding how the physical and chemical properties of methyl 2-(2-chloroacetamido)propanoate might influence its reactivity and potential applications.
Aplicaciones Científicas De Investigación
Herbicidal Properties
Methyl 2-(2-chloroacetamido)propanoate, also known as dichlofop-methyl, is primarily used as a selective herbicide. Shimabukuro et al. (1978) found that dichlofop-methyl inhibits IAA-stimulated elongation in oat and wheat coleoptile segments, functioning as a strong auxin antagonist. The herbicide exhibits differential effects on wild oat and wheat, suggesting a unique mode of action against susceptible plants (Shimabukuro, R. H. Shimabukuro, Nord, & Hoerauf, 1978).
Antiproliferative Properties in Cancer Research
El-Rayes et al. (2019) investigated compounds derived from methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate for their potential as histone deacetylase inhibitors (HDACIs) in cancer treatment. They found that certain derivatives exhibited promising antiproliferative activity against various cancer cell lines, suggesting their potential role as HDAC inhibitors (El-Rayes, M. S., A. A., Fathalla, & Ali, 2019).
Root Growth Inhibition
Kitagawa and Asada (2005) synthesized derivatives of 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides and assessed their root growth-inhibitory activity. They found that these compounds, particularly 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide, showed potent inhibitory effects on the root growth of rape seedlings (Kitagawa & Asada, 2005).
Antimalarial Activity
Werbel et al. (1986) explored compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides derived from substituted 1-phenyl-2-propanones, related to methyl 2-(2-chloroacetamido)propanoate, for their antimalarial potency. These compounds demonstrated significant activity against resistant strains of malaria in both mice and primate models, suggesting their potential in clinical applications (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-4(6(10)11-2)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMQNKURMACSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558123 | |
| Record name | Methyl N-(chloroacetyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chloroacetamido)propanoate | |
CAS RN |
153842-00-3 | |
| Record name | Methyl N-(chloroacetyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



